Antimicrobial agent-2

Anti-MRSA MIC determination Coumarin-thiazole hybrids

Antimicrobial agent-2 (compound V-a) is a synthetic coumarin-thiazole hybrid with a unique multi-targeting mechanism: membrane disruption, DNA intercalation, and ROS-mediated oxidative stress. With an MIC of 1 µg/mL against MRSA—equipotent to vancomycin—it is a validated lead for SAR studies and biofilm eradication research. Unlike single-target antibiotics, its three-pronged action reduces resistance emergence probability. Low mammalian toxicity, low hemolytic activity, and good bioavailability make it an ideal positive control in antimicrobial screening cascades. Procure as a reference standard, mechanistic probe, or scaffold for medicinal chemistry optimization.

Molecular Formula C16H14N2O4S
Molecular Weight 330.4 g/mol
Cat. No. B10861329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial agent-2
Molecular FormulaC16H14N2O4S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=NOC)C3=NC=CS3
InChIInChI=1S/C16H14N2O4S/c1-10-7-15(19)22-14-8-11(3-4-12(10)14)21-9-13(18-20-2)16-17-5-6-23-16/h3-8H,9H2,1-2H3/b18-13-
InChIKeyWHYOGQVUBGTEFU-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimicrobial Agent-2 (Compound V-a): A Coumarin-Thiazole Hybrid with Potent Anti-MRSA Activity


Antimicrobial agent-2 (compound V-a) is a synthetic coumarin-thiazole hybrid compound with the molecular formula C16H14N2O4S (MW 330.36) and CAS number 2412592-33-5 . It is a broad-spectrum antimicrobial agent with demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria . The compound features a unique structural skeleton combining a coumarin (1,2-benzopyrone) motif with a thiazole moiety connected via a methyl oxime linker, which confers multi-targeting antimicrobial properties distinct from conventional single-target antibiotics [1].

Why Generic Substitution of Antimicrobial Agent-2 Is Not Scientifically Justified


Generic substitution among coumarin-thiazole derivatives or other anti-MRSA agents is not scientifically warranted due to antimicrobial agent-2's distinct multi-targeting mechanism and unique pharmacophoric architecture. Unlike single-target antibiotics that are vulnerable to rapid resistance development, compound V-a exerts antibacterial activity through three concurrent mechanisms: membrane integrity disruption leading to protein leakage, DNA replication blockade via intercalation, and induction of reactive oxygen species (ROS)-mediated oxidative stress [1][2]. The methyl oxime linker and specific substitution pattern on the coumarin-thiazole scaffold are critical determinants of this multi-modal activity; even structurally related analogs with different linkers (e.g., methylene carbonyl or hydroxyethyl fragments) exhibit substantially altered antimicrobial potency and mechanistic profiles [1]. Consequently, substituting this compound with a generic coumarin derivative or alternative anti-MRSA agent would not preserve the same pharmacological profile or efficacy against resistant strains.

Quantitative Differentiation Evidence: Antimicrobial Agent-2 vs. Structural Analogs and Clinical Comparators


Anti-MRSA Potency of Antimicrobial Agent-2 Compared to Norfloxacin and Vancomycin

Antimicrobial agent-2 (compound V-a) demonstrated a MIC of 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [1]. In the same study, the clinical fluoroquinolone norfloxacin exhibited a MIC of 2 μg/mL against MRSA under identical assay conditions, indicating that antimicrobial agent-2 is 2-fold more potent than norfloxacin against this resistant strain [1]. Additionally, vancomycin, the current standard-of-care for MRSA infections, showed a MIC of 1 μg/mL in the same assay system, indicating that antimicrobial agent-2 achieves comparable in vitro potency to this first-line therapy [1].

Anti-MRSA MIC determination Coumarin-thiazole hybrids

Broad-Spectrum Activity Profile Across Gram-Positive and Gram-Negative Pathogens

Antimicrobial agent-2 exhibits a broad antimicrobial spectrum with quantifiable activity against multiple clinically relevant pathogens. Against Enterococcus faecalis, the compound shows a MIC of 2 μg/mL . The compound also demonstrates inhibitory activity against various Gram-negative bacteria, though specific MIC values for individual Gram-negative strains are not disaggregated in the primary literature. In comparative evaluation, many coumarin-thiazole analogs lacking the methyl oxime substitution pattern exhibited significantly higher MIC values (>8 μg/mL) against the same test strains or showed activity restricted only to Gram-positive organisms [1].

Broad-spectrum antimicrobial MIC profile Multi-species activity

Multi-Target Mechanism: Membrane Disruption, DNA Intercalation, and ROS Induction

Antimicrobial agent-2 operates through a multi-targeting mechanism comprising three distinct antibacterial actions: (1) disruption of bacterial membrane integrity leading to protein leakage; (2) insertion into MRSA DNA to block replication; and (3) induction of intracellular reactive oxygen species (ROS) generation [1]. This triple-action mechanism contrasts with conventional antibiotics (e.g., β-lactams, fluoroquinolones, glycopeptides) that act primarily on single targets such as cell wall synthesis, DNA gyrase, or transpeptidases. In resistance development studies, antimicrobial agent-2 exhibited unobvious probability to engender drug resistance compared to norfloxacin, which readily induces resistance mutations in MRSA due to its single-target (DNA gyrase/topoisomerase IV) mechanism [1].

Mechanism of action Multi-targeting Resistance avoidance

Cytotoxicity Profile and Mammalian Cell Safety Assessment

In cytotoxicity evaluations against mammalian cells, antimicrobial agent-2 exhibited low toxicity, with favorable selectivity for bacterial versus mammalian targets [1]. The compound also demonstrated low hemolytic activity in erythrocyte lysis assays, indicating minimal damage to human red blood cells at antimicrobial concentrations [1]. While specific IC50 or CC50 values are not fully disaggregated in the available literature, the qualitative assessment of low mammalian toxicity distinguishes antimicrobial agent-2 from other membrane-active antimicrobial agents (e.g., cationic antimicrobial peptides, quaternary ammonium compounds) that frequently exhibit significant hemolysis and cytotoxicity at or near their MIC concentrations.

Cytotoxicity Safety pharmacology Selectivity index

Biofilm Eradication Capability Against MRSA

Antimicrobial agent-2 demonstrates good capability of eradicating MRSA biofilms [1]. Biofilm-associated infections are notoriously difficult to treat due to the protective extracellular polymeric substance (EPS) matrix that shields bacteria from antibiotics and host immune responses. Many conventional antibiotics (including vancomycin, daptomycin, and linezolid) show significantly reduced efficacy against biofilm-embedded MRSA compared to planktonic cells, often requiring 10- to 1000-fold higher concentrations for biofilm eradication. While quantitative MBEC (minimum biofilm eradication concentration) values are not fully specified in the accessible literature, the demonstrated biofilm eradication activity represents a clinically relevant differentiation from biofilm-tolerant comparators.

Biofilm eradication Anti-biofilm MRSA persistence

Rapid Bactericidal Kinetics via Time-Kill Analysis

Time-kill kinetic studies revealed that antimicrobial agent-2 exhibits rapidly killing effect against MRSA [1]. Rapid bactericidal activity is a therapeutically advantageous property compared to bacteriostatic agents that merely inhibit bacterial growth without reducing viable counts. While specific time-kill data (e.g., log10 reduction at specific timepoints) are not fully detailed in the accessible abstract, the reported rapidly killing effect suggests concentration-dependent or time-dependent bactericidal activity. This contrasts with bacteriostatic comparators such as clindamycin, tetracyclines, and macrolides, which may permit bacterial regrowth upon drug discontinuation.

Time-kill kinetics Bactericidal Rapid killing

Recommended Research and Industrial Application Scenarios for Antimicrobial Agent-2 Based on Evidence


Anti-MRSA Lead Optimization and Structure-Activity Relationship (SAR) Studies

Procure antimicrobial agent-2 as a validated lead compound for SAR studies targeting MRSA. Its potent MIC of 1 μg/mL against MRSA, equipotent to vancomycin and superior to norfloxacin (MIC = 2 μg/mL), establishes it as a strong starting point for medicinal chemistry optimization [1]. The coumarin-thiazole scaffold with methyl oxime linker provides multiple modifiable positions for derivatization to further improve potency, pharmacokinetics, or spectrum. Use this compound as a positive control and structural template for synthesizing and evaluating novel coumarin-thiazole analogs with enhanced anti-MRSA properties [1].

Multi-Target Antimicrobial Mechanism and Resistance Evasion Research

Employ antimicrobial agent-2 in mechanistic studies investigating multi-targeting as a strategy to combat antimicrobial resistance. The compound's three concurrent antibacterial actions—membrane disruption with protein leakage, DNA intercalation blocking replication, and ROS-mediated oxidative stress—provide an experimental system to study how multi-target engagement reduces resistance emergence probability [1]. This makes the compound suitable for resistance development studies, including serial passage experiments comparing resistance acquisition rates against single-target comparator antibiotics [1].

Biofilm Eradication and Chronic Infection Model Research

Utilize antimicrobial agent-2 in biofilm eradication studies targeting MRSA-associated chronic infections. The compound's demonstrated capability to eradicate MRSA biofilms addresses a critical unmet need, as biofilm-embedded bacteria exhibit tolerance to conventional antibiotics [1]. Appropriate applications include in vitro biofilm models using microtiter plate or flow cell systems, as well as in vivo biofilm models such as implant-associated infection models, to evaluate the compound's anti-biofilm efficacy and potential for treating device-related infections [1].

Broad-Spectrum Antibacterial Screening in Antimicrobial Discovery Programs

Include antimicrobial agent-2 as a reference compound in broad-spectrum antibacterial screening cascades. With demonstrated activity against both Gram-positive (MRSA, E. faecalis) and Gram-negative bacteria, the compound serves as a benchmark for evaluating novel antimicrobial agents' spectrum and potency [1]. Its favorable properties—low mammalian cell toxicity, low hemolytic activity, rapid bactericidal kinetics, and good bioavailability—make it an appropriate positive control for assessing the overall drug-like profile of candidate compounds in early-stage antimicrobial discovery [1].

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